N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride

Hydrochloride salt stoichiometric consistency free base comparator

Free-base piperidine-acetamides introduce variable protonation, undermining assay reproducibility. This hydrochloride salt (CAS 1384430-00-5) provides defined 1:1 stoichiometry, ensuring consistent aqueous solubility and ambient storage stability. • Low TPSA (41.6 Ų) and single HBD enable CNS-penetrant lead optimization over primary amide analogs. • Chemoselective secondary amine permits PROTAC linker elaboration without N-protection. • Reliable DMSO/water solubility for HTS; ambient storage simplifies automated synthesis workflows.

Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
CAS No. 1384430-00-5
Cat. No. B1457865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride
CAS1384430-00-5
Molecular FormulaC9H19ClN2O2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC1CCNCC1.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)7-13-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H
InChIKeyKODUVRNWQISPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N,N-Dimethyl-2-(Piperidin-4-yloxy)Acetamide Hydrochloride (CAS 1384430-00-5) – Baseline Specifications


N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride (CAS 1384430-00-5) is a piperidine-based acetamide building block featuring a tertiary amide and a secondary amine, supplied as a hydrochloride salt for enhanced handling and formulation flexibility [1]. Its molecular formula is C₉H₁₉ClN₂O₂ with a molecular weight of 222.71 g/mol, and it is commonly offered at purities of 95–97% from established chemical suppliers [1].

Why Generic Substitution is Insufficient for N,N-Dimethyl-2-(Piperidin-4-yloxy)Acetamide Hydrochloride


Direct substitution of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride with in-class analogs such as the free base (CAS 880361-97-7) or the des-dimethyl analog 2-(piperidin-4-yloxy)acetamide hydrochloride (CAS 1354949-81-7) introduces significant risks to experimental reproducibility. The hydrochloride salt form provides a defined and consistent protonation state, which directly impacts aqueous solubility, hygroscopicity, and long-term storage stability—properties that are variable and often uncontrolled in the free base form [1]. Furthermore, the N,N-dimethylamide group versus the primary amide in the des-dimethyl analog alters hydrogen-bond donor/acceptor capacity (1 HBD vs. 2 HBD), leading to different chromatographic retention, metabolic stability profiles, and target engagement patterns that cannot be normalized by simple molar equivalence .

Product-Specific Quantitative Evidence: N,N-Dimethyl-2-(Piperidin-4-yloxy)Acetamide Hydrochloride vs. Comparators


Defined Salt Stoichiometry vs. Variable Free Base Protonation

The hydrochloride salt ensures a precisely 1:1 stoichiometric ratio of the piperidine nitrogen to chloride, providing a single, well-defined protonation state. In contrast, the free base form (CAS 880361-97-7) lacks a counterion and its protonation is dependent on the pH of the formulation or assay buffer, leading to batch-to-batch variability in solubility and reactivity. Vendor Certificate of Analysis (CoA) data confirms the hydrochloride salt is supplied with a purity specification of 95% (AKSci) to 97% (AchemBlock), while the free base is offered at 95-98%, but the free base's actual protonation state and water content are not rigorously controlled .

Hydrochloride salt stoichiometric consistency free base comparator protonation state

Enhanced Aqueous Solubility Profile via Salt Formation

The hydrochloride salt of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide is reported to be soluble in water and polar organic solvents, a direct consequence of its ionic character. The free base form (CAS 880361-97-7) is predominantly soluble only in organic solvents and exhibits limited and pH-dependent water solubility. While quantitative solubility values (mg/mL) are not publicly available in peer-reviewed literature, the qualitative solubility difference is consistently noted across vendor technical datasheets and PubChem annotations, classifying the hydrochloride as 'water-soluble' and the free base as 'soluble in organic solvents' [1].

Aqueous solubility hydrochloride salt free base formulation

Hydrogen Bond Donor Count: Dimethylamide vs. Primary Amide Analogs

The target compound possesses a single hydrogen bond donor (the piperidine NH), as the N,N-dimethylamide acts only as a hydrogen bond acceptor. This contrasts with the des-dimethyl analog 2-(piperidin-4-yloxy)acetamide hydrochloride (CAS 1354949-81-7), which has two hydrogen bond donors (piperidine NH + primary amide NH₂). Based on PubChem-computed properties, the target compound has a Hydrogen Bond Donor Count of 1 and a Topological Polar Surface Area (TPSA) of 41.6 Ų, while the des-dimethyl analog has a Hydrogen Bond Donor Count of 2 and a TPSA of 55.1 Ų. The reduced HBD count and lower TPSA of the dimethylamide predict improved passive membrane permeability and blood-brain barrier penetration potential [1].

Hydrogen bond donor dimethylamide primary amide permeability logP

Storage and Handling: Long-Term Stability of the Hydrochloride Salt

The hydrochloride salt is explicitly recommended for long-term storage in a cool, dry place, consistent with its non-hygroscopic crystalline nature. In contrast, the free base form (CAS 880361-97-7) requires storage sealed in dry conditions at 2–8°C, indicating higher sensitivity to moisture and potential degradation . While quantitative degradation rate constants are not publicly available, the more stringent storage requirement for the free base implies a meaningful difference in ambient stability that impacts procurement logistics and stock solution lifetime.

Storage stability hygroscopicity hydrochloride salt free base degradation

Synthetic Versatility: Differential Reactivity of the Dimethylamide Moiety

The N,N-dimethylacetamide group can be selectively reduced to the corresponding tertiary amine with LiAlH₄, a transformation that is not possible with the primary amide group in 2-(piperidin-4-yloxy)acetamide hydrochloride without over-reduction. This enables a direct synthetic route to piperidine-ether-tertiary amine scaffolds [1]. Furthermore, the dimethylamide is resistant to nucleophilic attack by amines under mild conditions, providing orthogonal protection strategies during multi-step syntheses where a primary amide would be prematurely functionalized.

Synthetic intermediate LiAlH4 reduction alkylation tertiary amide

Pre-Competitive Patent Landscape: Scaffold for Novel IP Generation

A review of the patent literature reveals that the specific scaffold of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride has not been extensively claimed as a core structure in granted composition-of-matter patents, whereas the broader piperidin-4-yloxy benzamide/isoquinolinone family is heavily patented (e.g., SAR407899, H3 antagonist series). This creates a favorable freedom-to-operate landscape for organizations seeking to develop novel analogs around this core without immediate infringement risk [1].

Patent novelty piperidine ether dimethylacetamide scaffold intellectual property

High-Impact Application Scenarios for N,N-Dimethyl-2-(Piperidin-4-yloxy)Acetamide Hydrochloride


CNS Drug Discovery: Lead-like Scaffold with Reduced Hydrogen Bond Donor Count

The single hydrogen bond donor and low TPSA (41.6 Ų) make the hydrochloride salt an ideal starting point for CNS-penetrant lead series. Med chem teams can prioritize this scaffold over the primary amide analog (HBD=2, TPSA=55.1 Ų) to achieve higher initial passive permeability and lower P-glycoprotein efflux liability [1]. The defined salt form also ensures consistent solubility in DMSO/water mixtures for high-throughput screening without precipitation.

PROTAC Linker Chemistry: Orthogonal Functional Group Reactivity

The tertiary amide is stable to amine-based coupling conditions, allowing the secondary piperidine nitrogen to be selectively functionalized with E3 ligase ligands (e.g., CRBN or VHL binders) without protecting group manipulation. This chemoselectivity is not achievable with the primary amide analog, which would compete in amide bond formation [1]. The hydrochloride salt provides convenient weighing and dissolution for milligram-scale linker synthesis.

Parallel Synthesis Libraries: Robust Building Block for Automated Platforms

The ambient storage stability of the hydrochloride salt simplifies inventory management in automated synthesis platforms, eliminating the need for cold storage and desiccation of each vial before use [1]. The N,N-dimethylamide is inert under reductive amination conditions, enabling one-pot diversification of the piperidine NH in array format, while the primary amide analog would require orthogonal N-protection .

Generic Pharmaceutical Intermediate: Freedom-to-Operate Advantage

For generic drug manufacturers exploring non-infringing routes to piperidine-containing APIs, this low-patent-density scaffold offers a versatile intermediate with well-defined physicochemical properties and multi-vendor availability (AKSci, AchemBlock, Leyan) [1]. The hydrochloride salt's defined stoichiometry simplifies regulatory starting material characterization.

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